2-{[(tert-butoxy)carbonyl]amino}-3-(3-chloro-2-fluorophenyl)propanoicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(tert-butoxy)carbonyl]amino}-3-(3-chloro-2-fluorophenyl)propanoicacid is a synthetic organic compound It is characterized by the presence of a chloro-fluorophenyl group and a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(tert-butoxy)carbonyl]amino}-3-(3-chloro-2-fluorophenyl)propanoicacid typically involves multi-step organic reactions. A common approach might include:
Halogenation: Introduction of chloro and fluoro groups to a benzene ring.
Amidation: Formation of an amide bond by reacting an amine with a carboxylic acid derivative.
Esterification: Conversion of a carboxylic acid to an ester using an alcohol and an acid catalyst.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts might be employed.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions could convert the compound to its corresponding alcohols or amines.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution reagents: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound might be used as an intermediate in the synthesis of more complex molecules. Its unique functional groups could make it a valuable building block for pharmaceuticals or agrochemicals.
Biology
In biological research, derivatives of this compound could be studied for their potential biological activity. They might serve as lead compounds in the development of new drugs.
Medicine
In medicine, compounds with similar structures are often investigated for their therapeutic potential. They might exhibit anti-inflammatory, analgesic, or antimicrobial properties.
Industry
In industry, such compounds could be used in the development of new materials, such as polymers or coatings, due to their unique chemical properties.
Mechanism of Action
The mechanism of action of 2-{[(tert-butoxy)carbonyl]amino}-3-(3-chloro-2-fluorophenyl)propanoicacid would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
3-(3-Chloro-2-fluorophenyl)propanoic acid: Lacks the ester and amide functionalities.
2-[(2-Methylpropan-2-yl)oxycarbonylamino]propanoic acid: Lacks the chloro-fluorophenyl group.
Uniqueness
The presence of both chloro and fluoro substituents, along with the ester and amide functionalities, makes 2-{[(tert-butoxy)carbonyl]amino}-3-(3-chloro-2-fluorophenyl)propanoicacid unique. These features could confer specific chemical reactivity and biological activity that distinguish it from similar compounds.
Biological Activity
2-{[(tert-butoxy)carbonyl]amino}-3-(3-chloro-2-fluorophenyl)propanoic acid, also known by its CAS number 1259983-03-3, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological properties of this compound, focusing on its antimicrobial activity, receptor interactions, and pharmacological implications.
- Molecular Formula: C14H17ClFNO4
- Molecular Weight: 317.74 g/mol
- CAS Number: 1259983-03-3
- Purity: Typically reported as >95%
- Storage Conditions: Should be stored in an inert atmosphere at room temperature.
Antimicrobial Activity
Recent studies have indicated that compounds similar to 2-{[(tert-butoxy)carbonyl]amino}-3-(3-chloro-2-fluorophenyl)propanoic acid exhibit notable antimicrobial properties. For instance:
- Bactericidal Action : The compound has shown effectiveness against various strains of bacteria, particularly Gram-positive organisms. The Minimum Inhibitory Concentration (MIC) values were reported to be in the range of 15.625–62.5 μM against Staphylococcus aureus and Enterococcus faecalis .
- Biofilm Inhibition : The compound demonstrated moderate to good activity against biofilms formed by Methicillin-resistant Staphylococcus aureus (MRSA), with MIC values ranging from 62.216–124.432 μg/mL . This suggests its potential application in treating persistent infections associated with biofilms.
The mechanism through which 2-{[(tert-butoxy)carbonyl]amino}-3-(3-chloro-2-fluorophenyl)propanoic acid exerts its antimicrobial effects appears to involve:
- Inhibition of Protein Synthesis : Similar compounds have been shown to inhibit pathways essential for protein synthesis, leading to bacterial cell death.
- Disruption of Nucleic Acid and Peptidoglycan Production : This disruption is critical for bacterial survival and replication, making such compounds valuable in antibiotic development.
Receptor Interactions
The compound has also been studied for its interactions with various biological receptors:
- Adrenergic Receptors : Preliminary data suggest that it may interact with adrenergic receptors, which could influence cardiovascular and metabolic responses.
- Serotonin Receptors : Its potential interaction with serotonin receptors indicates possible implications in mood regulation and anxiety disorders .
Case Studies and Research Findings
A selection of research studies highlights the biological activity of this compound:
Properties
IUPAC Name |
3-(3-chloro-2-fluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClFNO4/c1-14(2,3)21-13(20)17-10(12(18)19)7-8-5-4-6-9(15)11(8)16/h4-6,10H,7H2,1-3H3,(H,17,20)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGXZIDSYQVPGPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=C(C(=CC=C1)Cl)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClFNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.